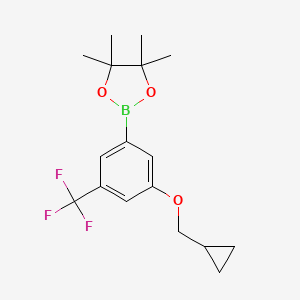
3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C17H22BF3O3 and its molecular weight is 342.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester, is involved in various synthesis and chemical reactions, primarily in the formation of complex organic compounds.
Palladium-Catalyzed Cross-Coupling Reactions : These compounds are utilized in palladium-catalyzed cross-coupling reactions to synthesize unsymmetrical 1,3-dienes and other complex organic structures, indicating their importance in organic synthesis and the development of new materials and compounds (Takagi et al., 2002).
Allylic Arylation : They are also used in allylic arylation processes to form 1,3-diarylpropene derivatives, which are significant in the synthesis of compounds with phenolic hydroxyl groups, showcasing their role in the synthesis of pharmacologically relevant compounds (Watanabe et al., 2014).
Preparation of Polymeric Materials : These compounds are integral in the synthesis of perfluorocyclobutyl copolymers with tailored light emission properties. This indicates their role in material sciences, especially in creating materials with specific photoluminescence characteristics (Neilson et al., 2007).
Fluorescent Sensor Development : They are used in developing fluorescent sensors for detecting trace amounts of water, showcasing their utility in chemical sensing applications (Miho et al., 2021).
Material Sciences and Polymer Chemistry
This compound, finds significant applications in material sciences and polymer chemistry, aiding in the development of new materials with unique properties.
Synthesis of Hyperbranched Polythiophene : These compounds are crucial in synthesizing hyperbranched polythiophene with almost 100% degree of branching, indicating their role in advancing polymer chemistry and materials science (Segawa et al., 2013).
Phosphorescent Organic Molecules : Their use in the generation of simple arylboronic esters that exhibit phosphorescence in the solid state at room temperature indicates their potential in creating new materials for optoelectronic applications (Shoji et al., 2017).
Catalyst-Transfer Polymerization : They are involved in catalyst-transfer Suzuki-Miyaura condensation polymerization, leading to the creation of π-conjugated polymers with boronic acid moieties. This shows their significance in the field of conductive polymers and electronic materials (Nojima et al., 2016).
Organic Synthesis and Medicinal Chemistry
This compound, plays a crucial role in organic synthesis and the development of medicinal chemistry.
Synthesis of Cyclopropylboronate Esters : The compounds are used in the synthesis of versatile cyclopropyl alcohol boronate esters, important building blocks in stereoselective organic synthesis (Hussain et al., 2009).
Preparation of Arylboronic Acids and Aryl Trifluoroborates : They are integral in the one-pot synthesis of arylboronic acids and aryl trifluoroborates, indicating their role in the synthesis of more reactive compounds for subsequent chemical reactions (Murphy et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The compound is known to be stable under mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-[3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BF3O3/c1-15(2)16(3,4)24-18(23-15)13-7-12(17(19,20)21)8-14(9-13)22-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEALWMHMYIPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

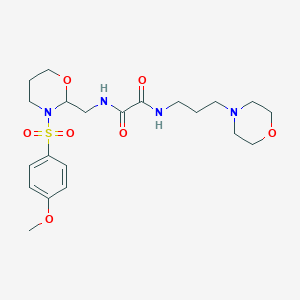
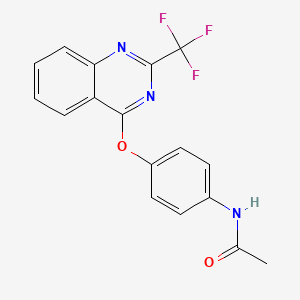
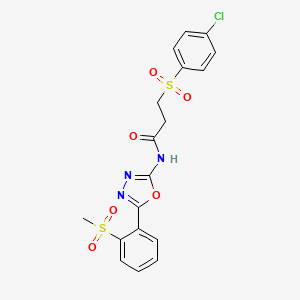
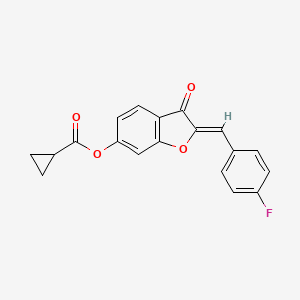
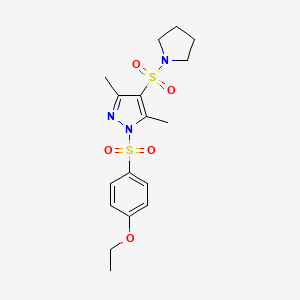
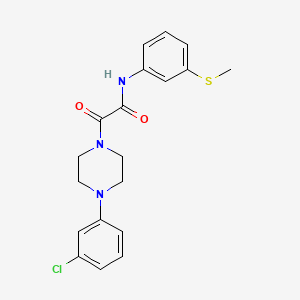

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
